molecular formula C13H25BrO2 B1265964 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- CAS No. 50816-20-1

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

Cat. No. B1265964
CAS RN: 50816-20-1
M. Wt: 293.24 g/mol
InChI Key: JCRBYQZIJFWGOO-UHFFFAOYSA-N
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Description

“2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-” is a chemical compound with the linear formula C13H25BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-” is represented by the linear formula C13H25BrO2 . The molecular weight of this compound is 293.247 .

Scientific Research Applications

Oxetanes

Oxetanes are four-membered cyclic ethers . They have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

2H-Pyrans

2H-Pyrans are six-membered cyclic ethers . They are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . Despite their importance, the literature of 2H-Pyrans is relatively scarce, mainly due to the instability associated with the heterocyclic ring .

Safety And Hazards

The safety data sheet for “2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-” recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation .

properties

IUPAC Name

2-(8-bromooctoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRBYQZIJFWGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885743
Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-

CAS RN

50816-20-1
Record name 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran
Source CAS Common Chemistry
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Record name 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro-
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Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Record name 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
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Record name 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran
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Synthesis routes and methods

Procedure details

To a stirred, room temperature suspension of Amberlyst 15 resin (2.37 g) in a solution of 8-bromo-1-octanol (9.50 g, 0.0454 mol) in heptane (95 mL) was added dropwise neat 3,4-dihydro-2H-pyran (5.0 mL, 0.055 mol) under a nitrogen atmosphere, and the mixture was stirred for 22 hours. The resin was filtered off, and the filtrate was rotoevaporated to an oil. The oil was chromatographed on silica gel (400 g, 230-400 mesh) using PET ether-diethyl ether (10:1, 10×500 mL) as eluent. Fractions containing title compound were rotoevaporated and dried in vacuo to give a clear, colorless oil, yield 10.92 g (82%). 1H NMR (CDCl3): δ 4.6 (dd, 1H), 3.9 (m, 1H), 3.8 (m, 1H), 3.5 (m, 1H), 3.4 (m, 3H), 1.8 (m, 3H), 1.7 (m, 1H), 1.6 (m, 6H), 1.4 (m, 1H), 1.3 (m, 7H).
[Compound]
Name
resin
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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